molecular formula C13H11N3O3S B14590311 N-(3-Hydroxy-4-nitrophenyl)-N'-phenylthiourea CAS No. 61358-22-3

N-(3-Hydroxy-4-nitrophenyl)-N'-phenylthiourea

Cat. No.: B14590311
CAS No.: 61358-22-3
M. Wt: 289.31 g/mol
InChI Key: DLBVMZKIAZQVRZ-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-4-nitrophenyl)-N’-phenylthiourea is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a thiourea group bonded to a phenyl ring and a nitrophenyl group, which contributes to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxy-4-nitrophenyl)-N’-phenylthiourea typically involves the reaction of 3-hydroxy-4-nitroaniline with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for N-(3-Hydroxy-4-nitrophenyl)-N’-phenylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to ensure cost-effectiveness and high yield in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-4-nitrophenyl)-N’-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

N-(3-Hydroxy-4-nitrophenyl)-N’-phenylthiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-4-nitrophenyl)-N’-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, its nitrophenyl group can participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Hydroxy-3-nitrophenyl)-N’-phenylthiourea
  • N-(3-Hydroxy-4-nitrophenyl)-N’-methylthiourea
  • N-(3-Hydroxy-4-nitrophenyl)-N’-ethylthiourea

Uniqueness

N-(3-Hydroxy-4-nitrophenyl)-N’-phenylthiourea is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Properties

CAS No.

61358-22-3

Molecular Formula

C13H11N3O3S

Molecular Weight

289.31 g/mol

IUPAC Name

1-(3-hydroxy-4-nitrophenyl)-3-phenylthiourea

InChI

InChI=1S/C13H11N3O3S/c17-12-8-10(6-7-11(12)16(18)19)15-13(20)14-9-4-2-1-3-5-9/h1-8,17H,(H2,14,15,20)

InChI Key

DLBVMZKIAZQVRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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